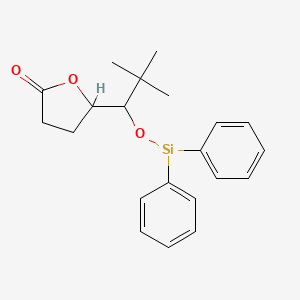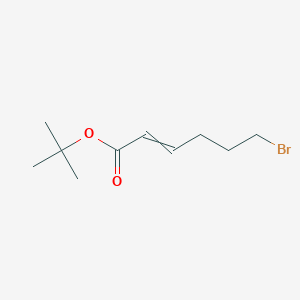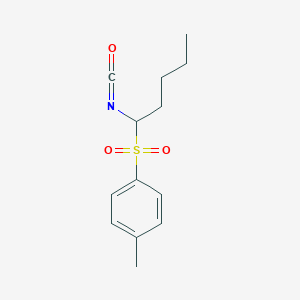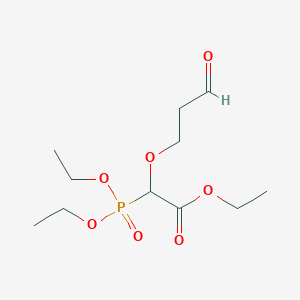
Pyrimidine, 2-(4-hexyl-1-piperazinyl)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Pyrimidine, 2-(4-hexyl-1-piperazinyl)-: is a heterocyclic compound that features a pyrimidine ring substituted with a hexyl group and a piperazine moiety.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of Pyrimidine, 2-(4-hexyl-1-piperazinyl)- typically involves the reaction of a pyrimidine derivative with a hexyl-substituted piperazine. One common method is the nucleophilic substitution reaction where a halogenated pyrimidine reacts with 4-hexyl-1-piperazine under basic conditions .
Industrial Production Methods: Industrial production methods for this compound are not widely documented. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, potentially using continuous flow reactors to enhance efficiency and scalability .
化学反应分析
Types of Reactions: Pyrimidine, 2-(4-hexyl-1-piperazinyl)- can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form N-oxides.
Reduction: Reduction reactions can convert the pyrimidine ring to dihydropyrimidine derivatives.
Substitution: Nucleophilic substitution reactions can introduce different substituents on the pyrimidine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products:
Oxidation: Pyrimidine N-oxides.
Reduction: Dihydropyrimidine derivatives.
Substitution: Various substituted pyrimidines depending on the nucleophile used.
科学研究应用
Chemistry: Pyrimidine, 2-(4-hexyl-1-piperazinyl)- is used as a building block in the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery .
Biology: In biological research, this compound is studied for its potential as a ligand in receptor binding studies. It can be used to probe the function of various biological targets .
Medicine: Its structure allows for interactions with various biological targets, making it a candidate for drug development .
Industry: In the industrial sector, Pyrimidine, 2-(4-hexyl-1-piperazinyl)- can be used in the development of new materials with specific properties, such as polymers and coatings .
作用机制
The mechanism of action of Pyrimidine, 2-(4-hexyl-1-piperazinyl)- involves its interaction with specific molecular targets. The piperazine moiety can interact with various receptors, potentially modulating their activity. The hexyl group may enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets .
相似化合物的比较
Pyrimidinylpiperazine: Similar in structure but lacks the hexyl group, which may affect its biological activity.
Pyrimidine derivatives: Various pyrimidine derivatives with different substituents can have diverse biological activities.
Uniqueness: Pyrimidine, 2-(4-hexyl-1-piperazinyl)- is unique due to the presence of both the hexyl group and the piperazine moiety. This combination can enhance its interaction with biological targets and improve its pharmacokinetic properties .
属性
CAS 编号 |
159692-83-8 |
|---|---|
分子式 |
C14H24N4 |
分子量 |
248.37 g/mol |
IUPAC 名称 |
2-(4-hexylpiperazin-1-yl)pyrimidine |
InChI |
InChI=1S/C14H24N4/c1-2-3-4-5-9-17-10-12-18(13-11-17)14-15-7-6-8-16-14/h6-8H,2-5,9-13H2,1H3 |
InChI 键 |
NMLFFNFMMVUNMP-UHFFFAOYSA-N |
规范 SMILES |
CCCCCCN1CCN(CC1)C2=NC=CC=N2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1,2,3,4,5,7,8,9-Octahydropyrido[1,2-a][1,3]diazepine](/img/structure/B14272566.png)
![5-Methoxy-2H-[1,2]thiazolo[5,4-B]indole](/img/structure/B14272578.png)

![2,4(1H,3H)-Pyrimidinedione, 5-[methyl(phenylmethyl)amino]-](/img/structure/B14272588.png)

![5-{[tert-Butyl(dimethyl)silyl]oxy}-4-methylhex-2-enenitrile](/img/structure/B14272602.png)

![Phenol, 2-[(triphenylmethyl)amino]-](/img/structure/B14272617.png)

![Dimethyl [(2R)-2-amino-2-phenylethyl]phosphonate](/img/structure/B14272628.png)
![4-[(Hexylsulfanyl)methyl]-1,3-dioxolane](/img/structure/B14272630.png)


![3-[[4-(4-fluorophenyl)piperazin-1-yl]methyl]-1H-pyrrolo[2,3-b]pyridine](/img/structure/B14272643.png)
